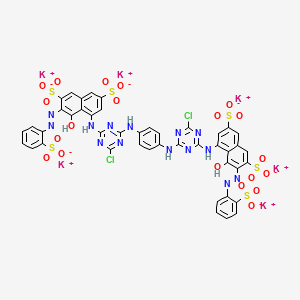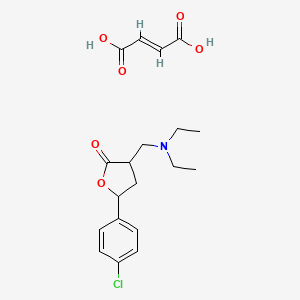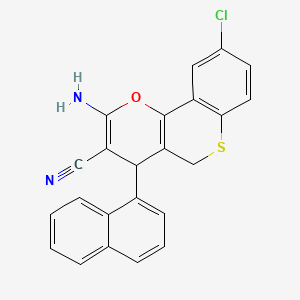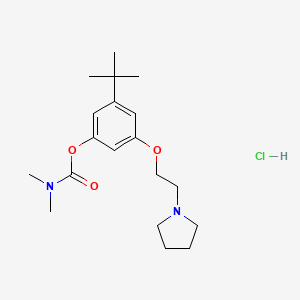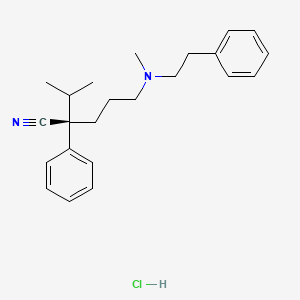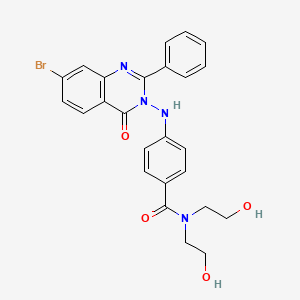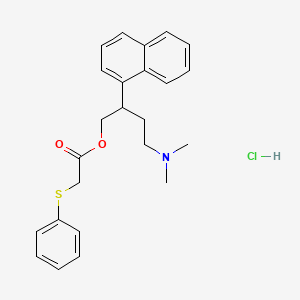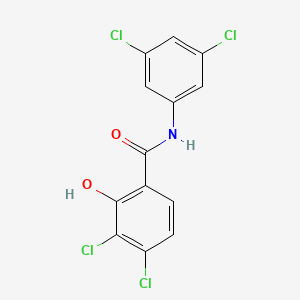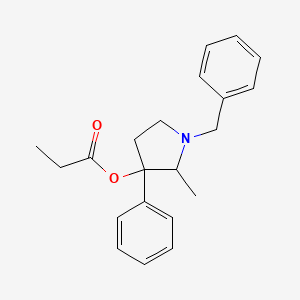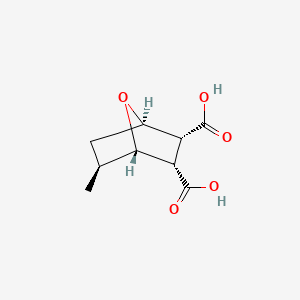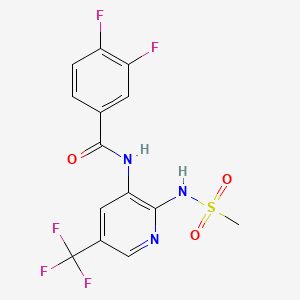
(IrCl3(CF3PPP))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Iridium(III) chloride (IrCl3) with the ligand trifluorophosphine (CF3PPP) is a coordination complex that has garnered significant interest in various fields of chemistry and industry. Iridium(III) chloride is known for its catalytic properties and is often used in the synthesis of other iridium compounds. The addition of trifluorophosphine enhances its reactivity and stability, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(III) chloride with trifluorophosphine typically involves the reaction of iridium metal or iridium(III) oxide with chlorine gas at elevated temperatures. The reaction can be represented as follows:
Ir+3Cl2→IrCl3
For the preparation of the complex with trifluorophosphine, the iridium(III) chloride is reacted with trifluorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Iridium(III) chloride involves the separation of iridium from other platinum group metals. This is typically done by converting iridium into ammonium hexachloroiridate, which is then reduced to iridium metal. The iridium metal is then chlorinated to produce Iridium(III) chloride. The addition of trifluorophosphine is done in a controlled environment to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
Iridium(III) chloride with trifluorophosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or even to metallic iridium.
Substitution: The chloride ligands can be substituted with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas are commonly used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iridium(IV) or iridium(V) complexes, while reduction can yield metallic iridium or lower oxidation state complexes.
科学的研究の応用
Iridium(III) chloride with trifluorophosphine has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation.
Material Science: The compound is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicine: Research is being conducted on the potential use of iridium complexes in cancer therapy due to their ability to interact with DNA and proteins.
Electrochemistry: It is used in the development of electrochemical sensors and devices due to its excellent redox properties.
作用機序
The mechanism of action of Iridium(III) chloride with trifluorophosphine involves the coordination of the iridium center with various ligands, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the iridium center facilitates the activation of substrates and the formation of reactive intermediates. In medicinal applications, the compound can interact with biological molecules, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
Rhodium(III) chloride (RhCl3): Similar to iridium(III) chloride, rhodium(III) chloride is used in catalysis and material science.
Platinum(II) chloride (PtCl2): Platinum(II) chloride is another platinum group metal compound with applications in catalysis and medicine.
Uniqueness
Iridium(III) chloride with trifluorophosphine is unique due to its high stability and reactivity. The presence of trifluorophosphine enhances its catalytic properties and makes it suitable for a wide range of applications. Compared to rhodium and platinum compounds, iridium complexes often exhibit higher thermal stability and resistance to oxidation, making them valuable in high-temperature and oxidative environments.
特性
CAS番号 |
207747-23-7 |
|---|---|
分子式 |
C47H33Cl3F18IrP3 |
分子量 |
1331.2 g/mol |
IUPAC名 |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trichloride |
InChI |
InChI=1S/C47H33F18P3.3ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;;;;/h2-25H,26-28H2,1H3;3*1H;/q;;;;+3/p-3 |
InChIキー |
JUQSAEYYBIQNOU-UHFFFAOYSA-K |
正規SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[Cl-].[Cl-].[Cl-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


